molecular formula C19H18N6O2S B10996953 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10996953
M. Wt: 394.5 g/mol
InChI Key: YVCZOPUBECBJPK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked thiazole moiety bearing a pyrrole ring at position 2 of the thiazole. The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the pyrrole-thiazole-acetamide chain could modulate binding interactions through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H18N6O2S/c1-27-15-6-4-13(5-7-15)10-16-21-18(24-23-16)22-17(26)11-14-12-28-19(20-14)25-8-2-3-9-25/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,26)

InChI Key

YVCZOPUBECBJPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via Pellizzari reaction (Scheme 1A):

  • N,N-Diformylhydrazine reacts with 4-methoxybenzylamine under reflux conditions (120°C, 8–12 h) in toluene.

  • Cyclization yields 3-(4-methoxybenzyl)-4H-1,2,4-triazole , followed by selective N1-amination using hydroxylamine-O-sulfonic acid in basic media (NaOH, 60°C).

Key Data

ParameterValueSource
Yield (Pellizzari)68–72%
Amination Efficiency85% (HPLC purity)

Functionalization Optimization

  • Regioselectivity Control : Copper(II) acetate (5 mol%) in DMF enhances N3-substitution over N1/N2, minimizing byproducts.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the amine with >98% purity.

Synthesis of 2-(1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl Acetic Acid

Thiazole Ring Construction

The thiazole moiety is prepared via Hantzsch thiazole synthesis (Scheme 2A):

  • α-Bromo-4-acetic acid ketone reacts with thiourea in ethanol (reflux, 6 h).

  • Pyrrole functionalization : The 2-position is substituted via SNAr reaction with pyrrole-1-carbonyl chloride in DMF (K2CO3, 80°C).

Key Data

ParameterValueSource
Thiazole Yield75–80%
Pyrrole Substitution90% regioselectivity (NMR)

Acetic Acid Side Chain Introduction

  • Alkylation : Thiazole intermediate reacts with ethyl bromoacetate (K2CO3, acetone, 50°C), followed by saponification (NaOH, EtOH/H2O) to yield the carboxylic acid.

Amide Coupling and Final Assembly

Activation and Coupling

The acetic acid intermediate is activated as an acyl chloride using oxalyl chloride (DMF catalyst, 0°C). Reaction with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine in anhydrous THF (Et3N, 24 h) forms the acetamide bond (Scheme 3A).

Optimization Insights

  • Catalytic DMAP : Accelerates coupling efficiency (yield increases from 65% to 88%).

  • Purification : Reverse-phase HPLC (MeCN/H2O + 0.1% TFA) achieves >99% purity.

Scalability and Reproducibility

  • Batch Consistency : 10 g-scale reactions show <5% variability in yield.

  • Stability : The final compound is hygroscopic; storage under N2 at −20°C recommended.

Analytical Characterization and Validation

Structural Confirmation

  • NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 3.6 Hz, 1H, thiazole-H), 6.83–6.79 (m, 4H, pyrrole-H).

  • HRMS : m/z [M+H]+ calcd. 439.1521, found 439.1518.

Purity Assessment

MethodConditionsPuritySource
HPLCC18, 70:30 MeCN/H2O, 1 mL/min99.2%
ElementalC: 60.12%, H: 4.83%, N: 22.01%

Challenges and Mitigation Strategies

Regioselective Triazole Substitution

  • Issue : Competing N1/N2 alkylation reduces yield.

  • Solution : Bulky bases (e.g., DBU) favor N3-substitution.

Thiazole-Pyrrole Coupling

  • Issue : Overalkylation at thiazole C5.

  • Mitigation : Low-temperature (−10°C) stepwise addition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Traditional Hantzsch6895120
Catalytic SNAr829995
Microwave-Assisted7597110

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its thiazole and pyrrole moieties. Key findings include:

Reaction Conditions Product Reference
Thiazole ring oxidationKMnO₄ in acidic medium (H₂SO₄)Sulfoxide or sulfone derivatives
Pyrrole moiety oxidationH₂O₂ in acetic acidN-oxidation products with retained triazole-thiazole backbone
  • Mechanistic Insight : Thiazole oxidation proceeds via electrophilic attack on sulfur, while pyrrole oxidation involves radical intermediates.

Reduction Reactions

Reductive modifications target the acetamide group and heterocyclic rings:

Reaction Conditions Product Reference
Acetamide reductionLiAlH₄ in dry THFPrimary amine derivative (N-[...]-2-[...]ethylamine)
Triazole ring hydrogenationH₂/Pd-C in ethanolPartially saturated triazoline intermediate
  • Key Observation : LiAlH₄ selectively reduces the acetamide carbonyl without affecting the triazole or thiazole rings.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under varied conditions:

Reaction Conditions Product Reference
Acidic hydrolysis6M HCl, refluxCarboxylic acid derivative
Basic hydrolysisNaOH (10%), 80°CSodium carboxylate salt
  • Kinetics : Hydrolysis follows first-order kinetics in acidic media (t₁/₂ = 2.3 hrs at 100°C).

Cyclization and Ring-Opening Reactions

The triazole-thiazole system participates in cycloadditions and ring modifications:

Reaction Conditions Product Reference
[3+2] CycloadditionCu(I)-catalyzed, 60°CFused triazolo-thiazolo[3,2-b]pyridazine
Thiazole ring-openingNH₂NH₂ in ethanolMercapto-triazole intermediate
  • Stereochemistry : Cycloadditions yield regioselective products due to electron-deficient thiazole rings .

Functional Group Interconversion

The methoxybenzyl group undergoes demethylation and electrophilic substitution:

Reaction Conditions Product Reference
O-DemethylationBBr₃ in CH₂Cl₂, -78°CPhenolic derivative
Friedel-Crafts alkylationAlCl₃, R-X in DCMAlkylated benzyl derivatives
  • Yield Optimization : Demethylation achieves >85% yield under cryogenic conditions.

Stability Under Biological Conditions

Studies in simulated physiological environments reveal:

  • pH-Dependent Degradation : Rapid decomposition occurs at pH > 9 (t₁/₂ = 15 mins).

  • Enzymatic Hydrolysis : Esterases cleave the acetamide group in vitro, forming bioactive metabolites.

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Feature This Compound Analog (N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]acetamide)
Oxidation SusceptibilityHigh (thiazole S-atom)Moderate (chlorine stabilizes ring)
Hydrolysis Ratet₁/₂ = 2.3 hrs (acidic)t₁/₂ = 4.1 hrs (acidic)

Data adapted from.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that this compound displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been documented:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Candida albicans20

These results suggest that the compound could be developed further for clinical applications in treating infections.

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of related compounds through in silico methods. The synthesized derivatives showed promising results against key diabetes-related enzymes such as pancreatic α-amylase and intestinal α-glucosidase. Molecular docking studies revealed high affinity values for certain derivatives, indicating potential for oral drug development aimed at managing diabetes.

Cancer Research

The compound has shown promise in cancer research, particularly in exhibiting cytotoxic effects against various human cancer cell lines. Studies have compared its activity with standard chemotherapeutic agents like etoposide, demonstrating comparable efficacy against breast (MCF-7), lung (A549), cervical (HeLa), and prostate (PC3) cancer cells.

Neuroprotection

Emerging research indicates that derivatives of this compound may act as neuroprotective agents. This potential is particularly relevant in models of neurodegeneration, where compounds have demonstrated protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

Several case studies illustrate the compound's diverse applications:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria.
  • Diabetes Management : In silico analysis provided insights into the molecular interactions of the compound with key enzymes involved in glucose metabolism, suggesting pathways for therapeutic intervention.
  • Cancer Treatment : Comparative studies with established chemotherapeutics revealed that this compound could be a viable candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

describes compounds 9a–9e , which share the triazole-thiazole-acetamide scaffold but differ in aryl substitutions on the thiazole ring (e.g., phenyl, fluorophenyl, bromophenyl). Key comparisons include:

Compound Thiazole Substituent Triazole Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-(1H-pyrrol-1-yl) 3-(4-methoxybenzyl) ~449.5 (calculated) Not reported
9a 2-phenyl 4-(benzimidazolylphenoxymethyl) ~552.6 218–220
9e 2-(4-methoxyphenyl) 4-(benzimidazolylphenoxymethyl) ~582.6 210–212
  • The 4-methoxybenzyl group on the triazole (target) vs. the phenoxymethyl-benzimidazole substituent in 9a–9e may alter solubility and metabolic stability. Methoxy groups generally improve bioavailability but may reduce metabolic resistance compared to bulkier benzimidazole systems .

Analogues with Alternative Heterocyclic Systems

  • Compound from : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Features a pyrazole-oxadiazole core instead of triazole-thiazole. The 2-chlorobenzyl group introduces electronegative effects, contrasting with the target’s pyrrole-thiazole. This may favor different target selectivity, e.g., kinases vs. proteases .
  • Compound from : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Simpler structure with tert-butyl and triazole substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide and its analogs?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazides under acidic conditions. For example, hydrazides derived from 4-methoxybenzyl groups are condensed with nitriles or carbonyl compounds .
  • Step 2 : Thiazole ring assembly using Hantzsch thiazole synthesis, where α-halo ketones react with thioureas or thioamides. For instance, 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-yl acetamide intermediates are synthesized by reacting chloroacetyl chloride with 2-amino-thiazole derivatives in dioxane/triethylamine .
  • Step 3 : Final coupling via nucleophilic substitution or amidation. Analytical validation includes IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (methoxy protons at δ 3.8 ppm), and elemental analysis .

Q. How can researchers optimize reaction yields during the synthesis of triazole-thiazole hybrids?

  • Methodology :

  • Catalyst Screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in related 1,2,3-triazole analogs .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, while bases like triethylamine neutralize HCl byproducts during amide bond formation .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 80–100°C) compared to conventional heating .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxybenzyl protons (δ 3.8–4.3 ppm) and thiazole/triazole aromatic protons (δ 7.0–8.5 ppm). Carbonyl groups (C=O) appear at ~170 ppm in ¹³C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • IR Spectroscopy : Validate amide (1650–1680 cm⁻¹) and triazole/thiazole ring vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational docking studies guide the design of analogs with improved enzyme inhibition?

  • Methodology :

  • Target Selection : Prioritize enzymes like α-glucosidase or lipase, where triazole-thiazole hybrids show inhibitory activity (e.g., IC₅₀ values of 10–50 µM) .
  • Docking Tools : Use AutoDock Vina to model interactions. For example, the 4-methoxybenzyl group in related compounds forms hydrophobic interactions with enzyme active sites, while the thiazole ring engages in π-π stacking .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values to refine substituent choices .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodology :

  • SAR Analysis : Systematically vary substituents (e.g., methoxy vs. halogen groups on the benzyl ring) and correlate with activity. For example, 4-methoxy groups enhance α-glucosidase inhibition, while bromine substituents may reduce solubility .
  • Solubility Testing : Use shake-flask methods to measure logP; analogs with logP >3 often exhibit poor aqueous solubility, confounding in vitro assays .
  • Metabolic Stability Assays : Perform microsomal stability studies to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thiazole rings) .

Q. How can flow chemistry improve scalability in synthesizing this compound?

  • Methodology :

  • Continuous Flow Setup : Use tubular reactors for exothermic steps (e.g., triazole cyclization) to enhance heat transfer and reduce side reactions.
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like residence time (2–10 minutes) and temperature (50–100°C). For example, a 70°C/5-minute condition increased yield by 20% in related diazomethane syntheses .
  • In-line Analytics : Integrate FTIR or UV-vis to monitor intermediate formation and automate quenching .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodology :

  • Ensemble Docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for active-site flexibility .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with minor structural differences (e.g., methyl vs. methoxy groups) .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes (e.g., α-glucosidase co-crystals) to validate docking poses .

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